molecular formula C14H19N3O5S2 B7627623 N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B7627623
M. Wt: 373.5 g/mol
InChI Key: ONTGUXSZVGWILG-UHFFFAOYSA-N
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Description

N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, also known as DMSO, is a sulfonamide derivative that has been widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to increase the levels of glutathione, an antioxidant that helps protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and improve wound healing. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several advantages as a laboratory reagent. It is a highly polar solvent that can dissolve a wide range of compounds, making it useful in a variety of applications. Additionally, it has a low toxicity profile and is relatively inexpensive. However, this compound can also have some limitations in lab experiments, including its potential to interfere with certain assays and its ability to cause cell death at high concentrations.

Future Directions

There are several potential future directions for the use of N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide in scientific research. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the potential use of this compound in the development of new drug delivery systems and in the study of cellular signaling pathways. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique biochemical and physiological effects. Its anti-inflammatory, analgesic, and antioxidant properties make it useful in the study of various diseases and conditions. While it has some limitations in lab experiments, there are several potential future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves the reaction of 5-(dimethylsulfamoyl)-2-methylphenylamine with 3,5-dimethylisoxazole-4-sulfonyl chloride. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been used in a variety of scientific research studies, including cancer research, neurobiology, and immunology. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, making it a valuable tool in the study of various diseases and conditions.

Properties

IUPAC Name

N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S2/c1-9-6-7-12(24(20,21)17(4)5)8-13(9)16-23(18,19)14-10(2)15-22-11(14)3/h6-8,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTGUXSZVGWILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NS(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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